molecular formula C14H23NS B12679211 Pyridine, 4-(2-(heptylthio)ethyl)- CAS No. 134480-46-9

Pyridine, 4-(2-(heptylthio)ethyl)-

Cat. No.: B12679211
CAS No.: 134480-46-9
M. Wt: 237.41 g/mol
InChI Key: JLRXUMNCCCPYNK-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-(heptylthio)ethyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a 2-(heptylthio)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(heptylthio)ethyl)- can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves the multi-component reaction of an aldehyde, a β-keto ester, and ammonia . This method can be optimized using various catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods: Industrial production of Pyridine, 4-(2-(heptylthio)ethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(2-(heptylthio)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(heptylthio)ethyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the 2-(heptylthio)ethyl group.

    Piperidine: A saturated analog of pyridine with a six-membered ring containing one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.

Uniqueness: Pyridine, 4-(2-(heptylthio)ethyl)- is unique due to the presence of the 2-(heptylthio)ethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and reactivity compared to its analogs .

Properties

CAS No.

134480-46-9

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

4-(2-heptylsulfanylethyl)pyridine

InChI

InChI=1S/C14H23NS/c1-2-3-4-5-6-12-16-13-9-14-7-10-15-11-8-14/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

JLRXUMNCCCPYNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCCC1=CC=NC=C1

Origin of Product

United States

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